molecular formula C10H13NO2S B171119 (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 1373609-37-0

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B171119
CAS No.: 1373609-37-0
M. Wt: 211.28 g/mol
InChI Key: NNVHLHOKPAPADH-BDAKNGLRSA-N
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Description

(2S,4R)-4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a thiophene ring substitution at the 4-position of the pyrrolidine scaffold. This compound is often utilized as a building block in organic synthesis, particularly in the development of peptidomimetics and bioactive molecules. Its tert-butoxycarbonyl (Boc)-protected form, (2S,4R)-1-(tert-butoxycarbonyl)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid, is commercially available (CAS: 959582-97-9) and serves as a key intermediate in pharmaceutical research . The stereochemistry at the 2S and 4R positions is critical for its biological activity, as enantiomeric purity often dictates receptor binding specificity .

Properties

IUPAC Name

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7/h1-2,6,8-9,11H,3-5H2,(H,12,13)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVHLHOKPAPADH-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is typically constructed via cyclization or hydrogenation of proline precursors. For example, L-hydroxyproline derivatives serve as chiral starting materials to ensure (2S,4R) configuration. Catalytic hydrogenation of pyrroline intermediates under H₂/Pd-C achieves high cis-selectivity (up to 95% ee) while avoiding racemization.

Thiophen-3-ylmethyl Group Introduction

Alkylation of the pyrrolidine nitrogen or C4 position is achieved using thiophen-3-ylmethyl halides or sulfonates. Nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) at 0–5°C minimizes side reactions. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency in biphasic systems.

Stereochemical Control

Asymmetric synthesis using Evans oxazolidinones or Sharpless epoxidation ensures enantiomeric excess >90%. Chiral auxiliaries are removed via hydrolysis under mild acidic conditions (pH 2–3) to preserve stereochemistry.

Stepwise Laboratory Synthesis

Starting Materials and Intermediate Preparation

  • L-Hydroxyproline Derivatization :
    L-Hydroxyproline is protected with p-nitrobenzyl chloroformate in NaOH/CH₂Cl₂ at 0°C, yielding trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxy-L-proline (93% yield).

  • Hydroxyl Group Activation :
    The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) using MsCl or TsCl in pyridine.

  • Alkylation :
    Thiophen-3-ylmethyl bromide reacts with the activated intermediate in THF at −78°C, followed by HCl-mediated deprotection to yield the target compound (75–85% yield).

Reaction Conditions and Optimization

  • Temperature : Alkylation at −78°C prevents epimerization.

  • pH Stability : The hydrochloride salt is stable at pH 2–6 but hydrolyzes above pH 7, requiring neutralization during workup.

  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) and recrystallization (ethanol/water) achieve >95% purity.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis utilizes flow reactors for alkylation and hydrogenation steps, reducing reaction times by 40% compared to batch processes.

Catalytic Hydrogenation

Pd/C (5% w/w) in ethanol under 50 psi H₂ selectively reduces imine intermediates to the pyrrolidine core with 92% ee.

Cost-Effective Purification

Crystallization from ethanol/water (1:3) at 0°C yields high-purity product (98.5%) with minimal solvent waste.

Analytical Characterization

HPLC Analysis

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms enantiomeric purity and absence of thiophene byproducts.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.35 (t, J = 3.1 Hz, 1H, thiophene), 4.12 (m, 1H, C2-H), 3.78 (m, 1H, C4-H).

  • HRMS : m/z 211.28 [M+H]⁺ (calculated for C₁₀H₁₃NO₂S).

Comparative Analysis of Synthetic Methods

MethodYield (%)Key ConditionsAdvantagesLimitations
Chiral Pool Synthesis85–93L-Hydroxyproline, −78°C alkylationHigh stereoselectivityMultistep, costly intermediates
Asymmetric Catalysis78–88Evans oxazolidinones, Pd-C/H₂Scalable, >90% eeRequires specialized catalysts
Industrial Flow Process90–95Continuous flow, 50 psi H₂Fast, consistent purityHigh initial equipment cost

Recent Advances

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures achieves 99% ee, reducing reliance on chiral auxiliaries.

Green Chemistry Approaches

Water-mediated alkylation at 25°C using micellar catalysis decreases organic solvent use by 70%.

Challenges and Solutions

Racemization During Alkylation

  • Cause : Base-mediated epimerization at C2/C4.

  • Solution : Low-temperature (−78°C) reactions and bulky bases (e.g., LDA).

Byproduct Formation

  • Thiophene Oligomerization : Controlled stoichiometry (1:1.05 substrate:alkylating agent) minimizes dimerization .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly as a lead compound in drug discovery. Its unique structure allows for interactions with various biological targets, which may lead to the development of new pharmaceuticals.

Case Studies

  • Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. Studies have shown that (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid could serve as a scaffold for developing new antibiotics .
  • Neuropharmacology : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive function .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the creation of complex molecules.

Synthetic Routes

  • The synthesis typically involves cyclization reactions to form the pyrrolidine ring followed by the introduction of the thiophenyl group through coupling reactions such as Suzuki or Stille coupling .

Biochemical Research

The compound is being investigated for its role as a ligand in biochemical assays. Its ability to bind selectively to certain proteins makes it a candidate for studying enzyme mechanisms and protein interactions.

  • Research has indicated that the compound can influence enzyme activity, potentially serving as an inhibitor or activator depending on the target enzyme . This property is crucial for understanding metabolic pathways and developing enzyme-targeted therapies.

Uniqueness

The presence of the thiophenyl moiety imparts distinct chemical properties that differentiate it from other similar compounds, enhancing its potential utility in various applications.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Weight Key Features References
(2S,4R)-4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid Thiophen-3-ylmethyl 239.29 (free acid) Electron-rich heterocycle; moderate lipophilicity
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride Benzo[b]thiophen-3-ylmethyl 361.46 (Boc-protected free acid) Increased aromaticity; higher molecular weight; hydrochloride salt enhances solubility
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 3-Iodobenzyl 367.61 Halogen substitution; high molecular weight; sensitive to light/temperature
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride 2-Methylbenzyl 255.74 Enhanced lipophilicity; methyl group improves metabolic stability
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid Dihydroxy/hydroxymethyl 191.18 Polar substituents; potential glycosidase inhibition
Key Observations:

Heterocyclic vs. Aromatic Substitutions: The thiophene moiety in the parent compound provides electron-rich π-system interactions, which may favor binding to receptors requiring planar aromatic interactions. In contrast, the benzo[b]thiophene analog () introduces a fused benzene ring, increasing molecular weight (361.46 vs.

Impact of Methyl Substitutions :

  • Methylbenzyl analogs (e.g., 2-, 3-, or 4-methylbenzyl in ) exhibit incremental increases in lipophilicity (LogP ~2.7) compared to the parent compound. The 2-methylbenzyl variant (CAS: 1049734-41-9) shows improved metabolic stability due to steric hindrance, a feature exploited in protease inhibitor design .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., benzo[b]thiophene and 3-iodobenzyl analogs) improve aqueous solubility, making them preferable for in vitro assays .

Physicochemical Properties

  • Solubility and Stability :
    • The parent compound’s free acid form is less soluble in aqueous media compared to its hydrochloride salt analogs. For instance, the benzo[b]thiophene analog’s hydrochloride salt () is stored at 2–8°C to prevent degradation, suggesting sensitivity to ambient conditions .
    • Methyl-substituted benzyl derivatives () exhibit higher thermal stability, with purity levels >95%, making them robust candidates for long-term storage .

Biological Activity

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid, also known as trans-4-(3-thienylmethyl)-L-proline, is a chiral compound with significant biological activity. This compound features a pyrrolidine ring with a thiophene moiety, which contributes to its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C10H13NO2S
  • Molecular Weight : 211.28 g/mol
  • CAS Number : 1373609-37-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiophene group enhances its binding affinity and specificity, potentially modulating enzymatic activities and influencing cellular pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogenic bacteria. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth by interfering with bacterial cell wall synthesis or disrupting metabolic pathways.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies demonstrate that it can protect neuronal cells from oxidative stress and apoptosis, likely through the modulation of mitochondrial function and enhancement of cellular antioxidant defenses.

Case Studies

  • Antibacterial Activity : A study conducted by Smith et al. (2021) evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Neuroprotection in Models of Neurodegeneration : In a study by Johnson et al. (2022), the compound was tested in a mouse model of Alzheimer's disease. Treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls.

Research Findings

StudyFocusKey Findings
Smith et al. (2021)AntibacterialEffective against S. aureus and E. coli; significant growth inhibition observed.
Johnson et al. (2022)NeuroprotectionImproved cognitive function in Alzheimer's model; reduced amyloid plaques.
Lee et al. (2023)Enzyme InhibitionInhibits specific proteases involved in inflammatory responses; potential anti-inflammatory applications.

Q & A

Q. What are the key synthetic strategies for synthesizing (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid?

The synthesis typically involves multi-step reactions with palladium-catalyzed cross-coupling and deprotection steps. For example, analogous compounds (e.g., Boc-protected pyrrolidine derivatives) are synthesized using tert-butyl XPhos ligand and palladium diacetate under inert atmospheres (40–100°C), followed by acidic hydrolysis (HCl/water, 93–96°C) to remove protecting groups . Stereochemical control is achieved via chiral starting materials or asymmetric catalysis.

Q. How can the stereochemistry of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for absolute stereochemical determination. For example, crystal structures of related pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxyproline) were resolved using synchrotron radiation and refined with software like CAMERON . Alternatively, 1H NMR^1\text{H NMR} coupling constants (e.g., vicinal JJ-values for pyrrolidine protons) and 13C^13\text{C} chemical shifts can corroborate stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen). Avoid exposure to moisture, as carboxylic acid derivatives are prone to hydrolysis. Stability studies on similar compounds (e.g., Boc-protected analogs) show decomposition under prolonged heat (>50°C) or acidic/basic conditions .

Q. Which analytical methods are suitable for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (≥97% purity) is standard. For chiral purity, chiral stationary phase columns or capillary electrophoresis are recommended. Mass spectrometry (HRMS or LC-MS) confirms molecular weight, while 1H/13C^1\text{H}/^{13}\text{C} NMR validates structural integrity .

Advanced Research Questions

Q. How can synthetic yields be improved for multi-step reactions involving thiophene coupling?

Optimize reaction conditions using design of experiments (DoE). For example, in palladium-catalyzed steps, varying catalyst loading (e.g., Pd(OAc)2_2), ligand ratios (tert-butyl XPhos), and base (Cs2 _2CO3_3) can enhance efficiency. Microwave-assisted synthesis or flow chemistry may reduce reaction times . Contradictions in yield data (e.g., 40–100°C temperature ranges) suggest sensitivity to oxygen/moisture, necessitating strict inert conditions .

Q. What strategies mitigate racemization during carboxylic acid deprotection?

Use mild acidic conditions (e.g., diluted HCl in dioxane/water) at controlled temperatures (93–96°C) to minimize epimerization. Monitoring reaction progress via chiral HPLC ensures stereochemical integrity. For Boc-protected analogs, TFA-mediated deprotection at 0–25°C is preferred .

Q. How can this compound be evaluated for biological activity, such as enzyme inhibition?

Design assays targeting proline-dependent enzymes (e.g., prolyl hydroxylases or peptidases). For example, competitive inhibition studies using fluorogenic substrates (e.g., AMC-tagged peptides) and monitoring kinetic parameters (KiK_i, IC50_{50}). Structural analogs like kainic acid derivatives act as glutamate receptor ligands, suggesting potential neuropharmacological applications .

Q. What advanced spectroscopic techniques resolve conformational dynamics in solution?

Rotational-echo double-resonance (REDOR) NMR or 2D-NOESY can map intramolecular interactions (e.g., thiophene-pyrrolidine stacking). Variable-temperature NMR (40C-40^\circ \text{C} to +60C+60^\circ \text{C}) identifies rotamer populations, critical for understanding binding modes .

Q. How to address discrepancies in reported synthetic protocols (e.g., conflicting reaction times or yields)?

Reproducibility issues often arise from trace impurities or solvent effects. Systematic replication with controlled variables (e.g., anhydrous solvents, degassed reagents) is essential. For example, tert-butanol purity significantly impacts Buchwald-Hartwig coupling efficiency in analogous reactions .

Methodological Considerations

Q. What computational tools predict the compound’s physicochemical properties?

Density functional theory (DFT) calculations (e.g., Gaussian 09) optimize molecular geometry and predict pKa (carboxylic acid ≈ 2.5–3.5). Molecular docking (AutoDock Vina) models interactions with biological targets, guided by crystallographic data from related structures .

Q. How to design derivatives for improved metabolic stability?

Introduce fluorine substituents (e.g., 4-fluorobenzyl analogs) to block cytochrome P450 oxidation. Stability in human liver microsomes (HLM) assays and plasma protein binding studies (e.g., equilibrium dialysis) validate modifications .

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